molecular formula C22H21NO7S B2884328 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-56-7

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2884328
CAS No.: 946293-56-7
M. Wt: 443.47
InChI Key: XMIPKWLNRNIYFI-UHFFFAOYSA-N
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Description

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule featuring a variety of functional groups, including a dioxido tetrahydrothiophene ring, a methoxyphenoxy group, and a dihydrochromeno oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, tetrahydrothiophene, and chromenone derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to improve efficiency.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxido tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the oxazinone core, potentially converting it to a more reduced form.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the tetrahydrothiophene ring.

    Reduction Products: Reduced forms of the oxazinone core.

    Substitution Products: Substituted derivatives at the methoxyphenoxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: May be used in the synthesis of advanced polymers with unique properties.

Mechanism of Action

The compound’s mechanism of action in biological systems would involve interactions with specific molecular targets, such as enzymes or receptors. The dioxido tetrahydrothiophene ring and oxazinone core could interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyphenoxy group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    9-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    9-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-chlorophenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Chlorine substituent instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may confer unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7S/c1-27-18-4-2-3-5-19(18)30-20-11-28-22-15(21(20)24)6-7-17-16(22)10-23(13-29-17)14-8-9-31(25,26)12-14/h2-7,11,14H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIPKWLNRNIYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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